

# (2-Methyloxiran-2-yl)methanol CAS number and synonyms

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## Compound of Interest

Compound Name: (2-Methyloxiran-2-yl)methanol

Cat. No.: B1345474

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## An In-depth Technical Guide to (2-Methyloxiran-2-yl)methanol

This technical guide provides a comprehensive overview of **(2-Methyloxiran-2-yl)methanol**, a valuable chiral building block in chemical synthesis, particularly for the pharmaceutical industry. This document is intended for researchers, scientists, and professionals in drug development.

## Chemical Identity and Synonyms

**(2-Methyloxiran-2-yl)methanol** is a chiral epoxide alcohol. Its fundamental chemical information is summarized below.

Property	Value
CAS Number	872-30-0 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	88.11 g/mol <a href="#">[1]</a>
IUPAC Name	(2-methyloxiran-2-yl)methanol <a href="#">[1]</a>
Canonical SMILES	CC1(CO)CO1 <a href="#">[4]</a>
InChI	InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3 <a href="#">[1]</a>
InChIKey	AAVHHYWBSVSPPN-UHFFFAOYSA-N <a href="#">[1]</a>

Synonyms: This compound is also known by several other names, including:

- 2,3-epoxy-2-methyl-1-propanol[1]
- 2-methyl-2,3-epoxy-1-propanol[1]
- (2-Methyloxiranyl)methanol[1]
- 2-methylglycidol[1]
- 2-methyl-2-oxiranemethanol
- NSC 34456[1]

## Physicochemical Properties

A collection of computed and experimentally available physicochemical properties are presented in the table below. These properties are crucial for designing reaction conditions and for understanding the compound's behavior in various systems.

Property	Value	Source
XLogP3	-0.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	88.052429494 Da	PubChem[1]
Topological Polar Surface Area	32.8 Å <sup>2</sup>	PubChem[1]
Boiling Point (Predicted)	141.8 °C	ECHEMI[3]
Density (Predicted)	1.084 g/cm <sup>3</sup>	ECHEMI[3]
Flash Point (Predicted)	62.8 °C	ECHEMI[3]

## Synthesis

The primary route for the synthesis of enantioenriched **(2-Methyloxiran-2-yl)methanol** is the Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol (methallyl alcohol).<sup>[5][6][7]</sup> This reaction is renowned for its high enantioselectivity in converting allylic alcohols to their corresponding epoxy alcohols.

## Sharpless Asymmetric Epoxidation: Experimental Protocol

This protocol is a representative procedure based on the principles of the Sharpless asymmetric epoxidation.

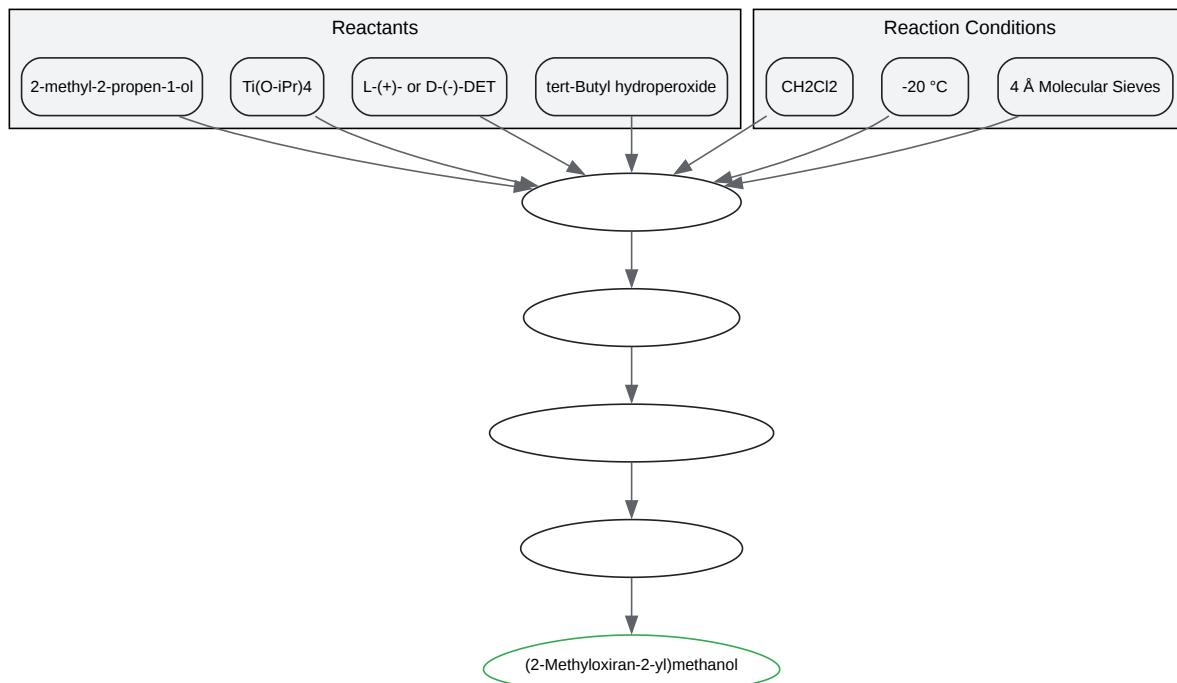
### Materials:

- 2-methyl-2-propen-1-ol (methallyl alcohol)
- Titanium(IV) isopropoxide ( $Ti(O^iPr)_4$ )
- L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET) for the (S) or (R) enantiomer, respectively
- tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene or decane)
- Dichloromethane ( $CH_2Cl_2$ ), anhydrous
- 4 Å molecular sieves, powdered and activated
- Diethyl ether ( $Et_2O$ )
- Sodium hydroxide (NaOH) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $MgSO_4$ ) or sodium sulfate ( $Na_2SO_4$ )

### Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 4 Å molecular sieves and anhydrous dichloromethane under a nitrogen atmosphere.
- The flask is cooled to -20 °C in a cooling bath (e.g., dry ice/acetone).
- L-(+)-DET (for the (S)-enantiomer) or D-(-)-DET (for the (R)-enantiomer) is added, followed by the addition of titanium(IV) isopropoxide via syringe. The mixture is stirred for 30 minutes at -20 °C.
- 2-methyl-2-propen-1-ol is then added to the reaction mixture.
- tert-Butyl hydroperoxide solution is added dropwise, maintaining the internal temperature below -20 °C.
- The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.
- The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour.
- The mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is washed with diethyl ether.
- The combined organic phases are washed with a cooled 10% NaOH solution and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the pure **(2-Methyloxiran-2-yl)methanol**.

## Synthesis Workflow



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**Caption:** Workflow for the Sharpless asymmetric epoxidation of 2-methyl-2-propen-1-ol.

## Spectral Data

Detailed experimental spectral data for **(2-Methyloxiran-2-yl)methanol** is not readily available in the public domain. However, predicted spectra and characteristic absorptions based on its functional groups are discussed below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted  $^1\text{H}$  NMR:

- $-\text{CH}_3$  (methyl on oxirane): A singlet is expected around 1.3-1.5 ppm.
- $-\text{CH}_2-$  (on oxirane): Two doublets are expected for the diastereotopic protons of the oxirane ring, typically in the range of 2.5-3.0 ppm.
- $-\text{CH}_2\text{OH}$  (hydroxymethyl): A doublet of doublets or a multiplet is expected around 3.5-3.8 ppm.
- $-\text{OH}$  (hydroxyl): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Predicted  $^{13}\text{C}$  NMR:

- $-\text{CH}_3$  (methyl on oxirane): A signal is expected around 15-25 ppm.
- $-\text{C}-$  (quaternary carbon of oxirane): A signal is expected around 55-65 ppm.
- $-\text{CH}_2-$  (on oxirane): A signal is expected around 45-55 ppm.
- $-\text{CH}_2\text{OH}$  (hydroxymethyl): A signal is expected around 60-70 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **(2-Methyloxiran-2-yl)methanol** is expected to show the following characteristic absorption bands:

- O-H stretch: A strong, broad band in the region of  $3200\text{-}3600\text{ cm}^{-1}$ , characteristic of the hydroxyl group.[8]
- C-H stretch ( $\text{sp}^3$ ): Strong bands just below  $3000\text{ cm}^{-1}$ .
- C-O stretch (alcohol): A strong band in the region of  $1000\text{-}1260\text{ cm}^{-1}$ .
- C-O-C stretch (epoxide): Asymmetric and symmetric stretching bands for the epoxide ring are expected around  $1250\text{ cm}^{-1}$  and in the  $800\text{-}950\text{ cm}^{-1}$  region, respectively.

## Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 88$ . Common fragmentation patterns would involve the loss of a hydroxymethyl radical ( $\cdot\text{CH}_2\text{OH}$ , -31) or a methyl radical ( $\cdot\text{CH}_3$ , -15).

## Applications in Drug Development

**(2-Methyloxiran-2-yl)methanol**, particularly its enantiomerically pure forms, serves as a crucial chiral building block in the synthesis of complex pharmaceutical agents. The presence of both a reactive epoxide ring and a primary alcohol allows for a variety of subsequent chemical transformations.

## Synthesis of Neprilysin Inhibitors

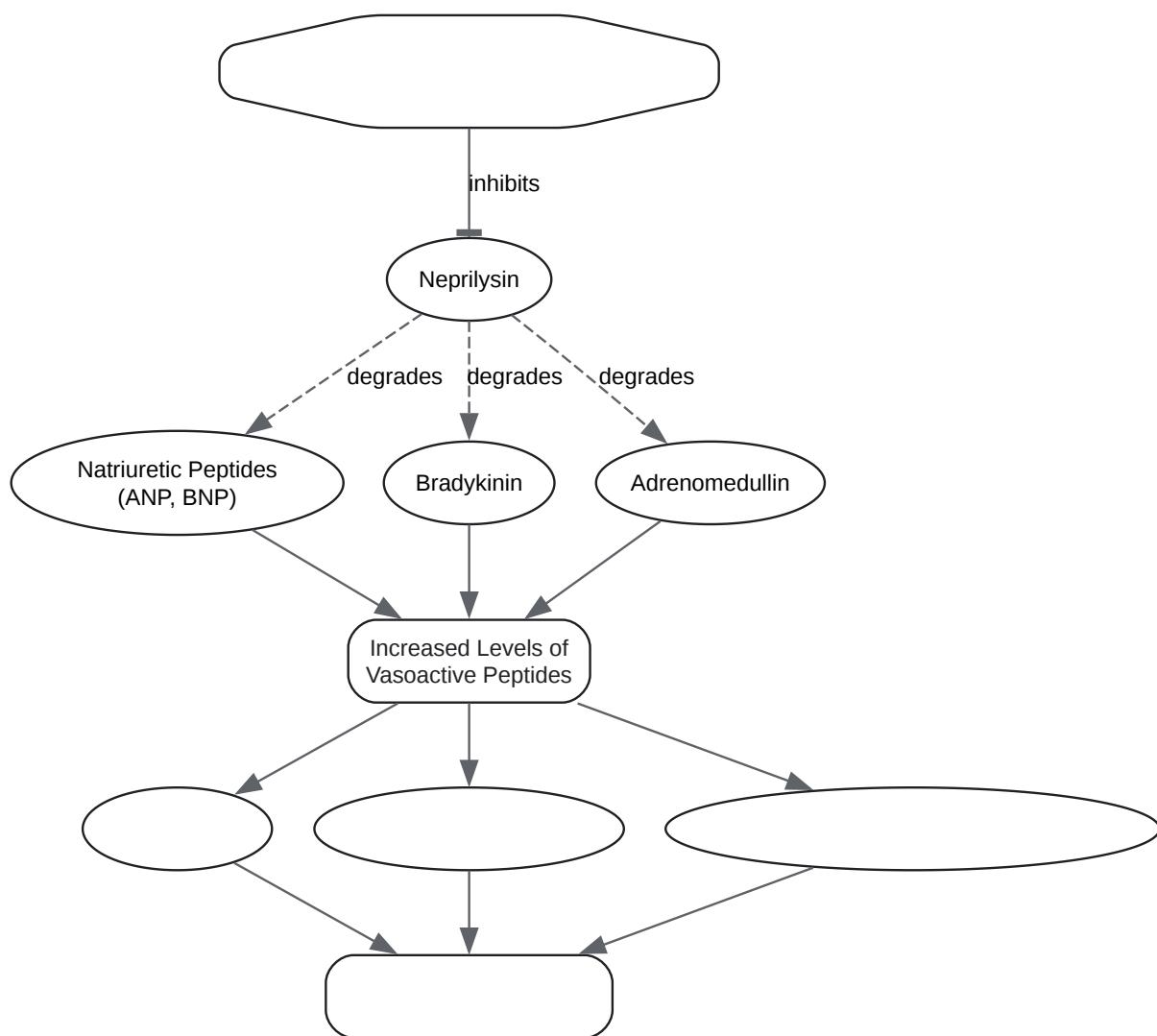
The (S)-enantiomer, (S)-2-Methyl Glycidol, has been identified as a useful intermediate in the preparation of neprilysin inhibitors.<sup>[9]</sup> Neprilysin is an endopeptidase that degrades several vasoactive peptides, including natriuretic peptides, bradykinin, and adrenomedullin.<sup>[10][11]</sup> Inhibition of neprilysin leads to an increase in the levels of these peptides, which can have beneficial effects in conditions such as heart failure.<sup>[10][12]</sup> The chiral epoxide moiety of (S)-2-Methyl Glycidol is incorporated into the final drug molecule, highlighting its importance in establishing the correct stereochemistry for potent biological activity.

## Intermediate for Carfilzomib Synthesis

A derivative of **(2-Methyloxiran-2-yl)methanol** is a key intermediate in an improved and scalable process for the synthesis of Carfilzomib.<sup>[13]</sup> Carfilzomib is a tetrapeptide epoxyketone that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma.<sup>[13]</sup> The epoxyketone "warhead" of Carfilzomib is essential for its mechanism of action, which involves irreversible binding to the proteasome. The synthesis of this crucial pharmacophore can be derived from chiral epoxides like **(2-Methyloxiran-2-yl)methanol** derivatives.

## Signaling Pathway of Neprilysin Inhibition

The therapeutic effect of neprilysin inhibitors, for which **(2-Methyloxiran-2-yl)methanol** is a precursor, is primarily mediated by the potentiation of the natriuretic peptide system.



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**Caption:** Simplified signaling pathway of neprilysin inhibition.

## Safety and Handling

**(2-Methyloxiran-2-yl)methanol** is a combustible liquid and is harmful if swallowed or in contact with skin. It is toxic if inhaled and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

## Conclusion

**(2-Methyloxiran-2-yl)methanol** is a versatile and valuable chiral synthon with significant applications in the pharmaceutical industry. Its efficient synthesis via asymmetric epoxidation and its utility as a precursor to complex drug molecules like neprilysin inhibitors and Carfilzomib underscore its importance in modern organic synthesis and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field.

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## References

- 1. (2-Methyloxiran-2-yl)methanol | C4H8O2 | CID 97754 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Sharpless Epoxidation [organic-chemistry.org]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 8. C4H10O (CH<sub>3</sub>)<sub>3</sub>COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm<sup>-1</sup> detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Novel O-[<sup>11</sup>C]-methylated derivatives of the neprilysin inhibitor sacubitril: Radiosynthesis, autoradiography and plasma stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The angiotensin II type 1 receptor-neprilysin inhibitor LCZ696 blocked aldosterone synthesis in a human adrenocortical cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2018027021A1 - Synthesis of (s)-2-amino-4-methyl-1-((r)-2-methyloxirane-2-yl)-pentan-1-one and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(2-Methyloxiran-2-yl)methanol CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1345474#2-methyloxiran-2-yl-methanol-cas-number-and-synonyms>

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